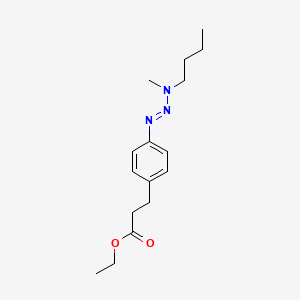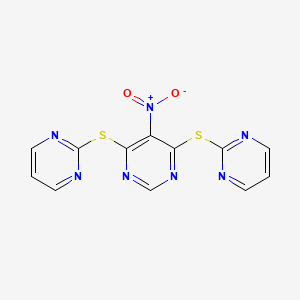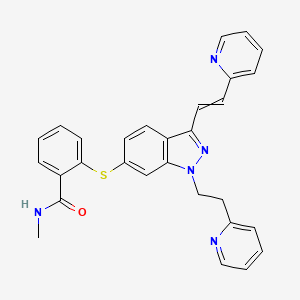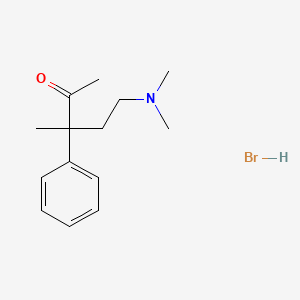
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one typically involves the reaction of a suitable precursor with dimethylamine. One common method is the condensation of 3-methyl-3-phenyl-pentan-2-one with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, typically at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its effects on biological systems, including its potential as a stimulant.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound is known to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. It acts on molecular targets such as transporters and receptors involved in the regulation of these neurotransmitters, thereby modulating their levels and activity in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methcathinone: A structurally similar compound with similar stimulant properties.
Mephedrone: Another cathinone derivative with psychoactive effects.
Ethylone: A synthetic cathinone with similar chemical structure and effects.
Uniqueness
5-Dimethylamino-3-methyl-3-phenyl-pentan-2-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its dimethylamino group and phenyl ring contribute to its unique interaction with neurotransmitter systems, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
7500-13-2 |
|---|---|
Formule moléculaire |
C14H22BrNO |
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
5-(dimethylamino)-3-methyl-3-phenylpentan-2-one;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-12(16)14(2,10-11-15(3)4)13-8-6-5-7-9-13;/h5-9H,10-11H2,1-4H3;1H |
Clé InChI |
XSAVGACSSSQHCY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CCN(C)C)C1=CC=CC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


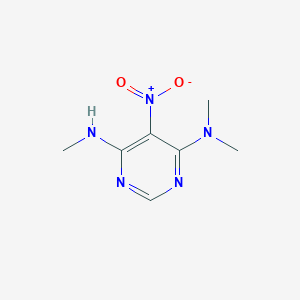
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
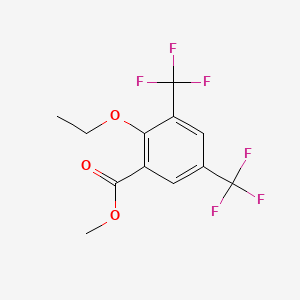
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
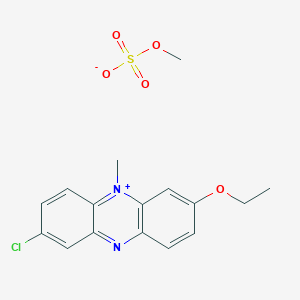
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
